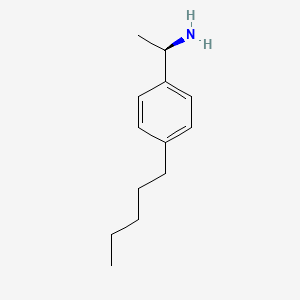

(1R)-1-(4-pentylphenyl)ethanamine

Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are indispensable tools in modern organic synthesis, serving as crucial building blocks, chiral auxiliaries, and resolving agents. sigmaaldrich.com Their significance stems from their prevalence in a vast array of biologically active molecules, including a large percentage of pharmaceuticals and agrochemicals. openaccessgovernment.orgacs.orgnih.gov The specific three-dimensional arrangement of atoms in a chiral amine can lead to vastly different pharmacological effects for each enantiomer. openaccessgovernment.orghilarispublisher.com For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even cause adverse effects, a fact tragically highlighted by the thalidomide (B1683933) case. openaccessgovernment.orgchromatographyonline.com Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of medicinal chemistry and drug development. hilarispublisher.com Chiral amines are also pivotal in asymmetric catalysis, where they can act as ligands for metal catalysts or as organocatalysts themselves, guiding chemical reactions to produce a desired enantiomer with high selectivity. hilarispublisher.com

Historical Context of Chiral Phenylethanamine Derivatives

The study of chirality dates back to the 19th century with Louis Pasteur's groundbreaking work on tartaric acid crystals. nih.gov The development of methods to separate and synthesize specific enantiomers of chiral compounds has been a major focus of organic chemistry ever since. Phenylethanamine and its derivatives have historically been key players in this field. The resolution of racemic mixtures of phenylethylamine using chiral acids like tartaric acid was an early and fundamental technique for obtaining enantiomerically pure amines. nih.gov Over the years, the development of more sophisticated methods, including enzymatic resolutions and asymmetric synthesis, has greatly expanded the toolkit for accessing a wide variety of chiral phenylethanamine derivatives. nih.govmdpi.com These advancements have been crucial for the synthesis of numerous important molecules.

Stereochemical Principles of (1R)-1-(4-pentylphenyl)ethanamine

The stereochemistry of this compound is defined by the arrangement of the four different groups attached to the chiral carbon atom: a hydrogen atom, a methyl group, a 4-pentylphenyl group, and an amino group. According to the Cahn-Ingold-Prelog (CIP) priority rules, these groups are ranked, and the "(R)" configuration is assigned based on their spatial orientation.

A key stereochemical feature of amines is the phenomenon of nitrogen inversion, where the lone pair of electrons on the nitrogen atom rapidly passes from one side of the molecule to the other, leading to a rapid interconversion of enantiomers if the nitrogen itself is a stereocenter. libretexts.org However, in the case of this compound, the chirality resides at the carbon atom, which has a high barrier to inversion. The nitrogen atom in a primary amine like this one is not a stereocenter. The tetrahedral geometry around the chiral carbon is fixed, allowing for the isolation of stable, single enantiomers. libretexts.orgstereoelectronics.org The presence of the chiral center dictates the molecule's interaction with other chiral molecules and with plane-polarized light, causing a specific rotation. tru.ca

Research Landscape and Challenges in Chiral Amine Chemistry

The field of chiral amine synthesis is an active area of research, driven by the constant demand for new and efficient methods to produce enantiomerically pure compounds. acs.org Current research focuses on the development of novel catalytic systems, including transition metal catalysts with chiral ligands and organocatalysts, to achieve high enantioselectivity in reactions such as asymmetric hydrogenation and reductive amination. acs.orgrsc.org Biocatalysis, using enzymes like transaminases and amine dehydrogenases, is also emerging as a powerful and sustainable approach for chiral amine synthesis. nih.govnih.gov

Despite significant progress, several challenges remain. The development of catalysts that are both highly efficient and broadly applicable to a wide range of substrates is an ongoing goal. scirea.org Achieving high levels of stereoselectivity, particularly for sterically hindered amines, can be difficult. acs.org Furthermore, the cost and environmental impact of synthetic methods are increasingly important considerations, driving the development of more sustainable and "green" chemical processes. scirea.org The separation of racemic mixtures, while a classic technique, can be inefficient, and the development of effective methods for the racemization and recycling of the unwanted enantiomer is a key area of process chemistry. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

(1R)-1-(4-pentylphenyl)ethanamine |

InChI |

InChI=1S/C13H21N/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-11H,3-6,14H2,1-2H3/t11-/m1/s1 |

InChI Key |

BSFCHMFDGCOBSF-LLVKDONJSA-N |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)[C@@H](C)N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(C)N |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 1r 1 4 Pentylphenyl Ethanamine

Asymmetric Catalytic Approaches

Asymmetric catalysis utilizes chiral catalysts to convert a prochiral substrate into a chiral product with a preference for one enantiomer. wikipedia.org This method is highly efficient as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral precursors like imines or enamines. wikipedia.orgnih.gov This process involves the addition of hydrogen across a carbon-nitrogen double bond, guided by a chiral transition metal complex. youtube.com Rhodium and Ruthenium-based catalysts, featuring chiral phosphine (B1218219) ligands such as BINAP, have been particularly successful in this field. youtube.com The mechanism typically involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen. youtube.com The choice of metal, ligand, solvent, and reaction conditions significantly influences both the yield and the enantiomeric excess (ee) of the product. nih.gov

For the synthesis of (1R)-1-(4-pentylphenyl)ethanamine, a common precursor would be 4-pentylacetophenone (B7870815), which is converted to the corresponding imine before hydrogenation. The chiral catalyst then directs the hydrogenation to produce the desired (R)-enantiomer. The efficiency of these catalytic systems can be very high, often achieving excellent yields and enantioselectivities. youtube.com

Transfer Hydrogenation Strategies

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas by employing other molecules as hydrogen donors. chemrxiv.orgrsc.org Common hydrogen sources include isopropanol (B130326) and formic acid. This technique can be catalyzed by various transition metal complexes, including those of ruthenium, rhodium, and iridium. The process is often favored for its operational simplicity and milder reaction conditions.

In the context of producing this compound, a ketone or imine precursor is reduced using a hydrogen donor in the presence of a chiral catalyst. The catalyst facilitates the stereoselective transfer of a hydride from the donor to the substrate. This method has proven effective for a wide range of substrates and can be a practical approach for synthesizing chiral amines.

Organocatalytic Methods for Enantioselective Formation

In recent years, organocatalysis has emerged as a significant area in asymmetric synthesis. This approach uses small organic molecules as catalysts, avoiding the use of metals. Chiral phosphoric acids, thioureas, and other hydrogen-bonding catalysts have been developed for the enantioselective reduction of imines. These catalysts activate the imine towards reduction by forming a chiral, non-covalent complex, thereby directing the approach of the reducing agent. While still a developing field compared to metal catalysis, organocatalysis offers advantages in terms of catalyst stability, lower toxicity, and accessibility.

Biocatalytic Synthesis and Resolution

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity. nih.gov This "green" chemistry approach often operates under mild conditions in aqueous media.

Enzymatic Kinetic Resolution (EKR) Techniques

Enzymatic kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. researchgate.net This technique relies on the ability of an enzyme, typically a lipase (B570770) or a protease, to selectively catalyze a reaction with one enantiomer of the racemate at a much higher rate than the other. rsc.orgnih.gov For racemic 1-(4-pentylphenyl)ethanamine, a lipase such as Candida antarctica lipase B (CALB) can be used to selectively acylate the (R)-enantiomer. researchgate.net

The reaction involves treating the racemic amine with an acyl donor, such as an ester. The enzyme catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting acylated amine and the unreacted amine can then be separated. The efficiency of the resolution is quantified by the enantiomeric ratio (E-value). A high E-value indicates a high degree of selectivity. mdpi.com

| Enzyme | Acyl Donor | Solvent | Result |

| Candida antarctica lipase B (CALB) | Ethyl methoxyacetate | Not specified | Good yields and excellent enantiomeric purity for related phenylethylamines. researchgate.net |

| Candida rugosa lipase | Isopropenyl acetate | Toluene / [EMIM][BF4] | High enantioselectivity (E=67.45) for a similar amino alcohol. mdpi.com |

Whole-Cell Biotransformations

Whole-cell biotransformations employ entire microorganisms (e.g., bacteria or yeast) that contain the necessary enzymes to carry out a desired reaction. nih.gov This approach can be advantageous as it avoids the need for enzyme purification and can facilitate cofactor regeneration. For the synthesis of this compound, engineered microorganisms expressing transaminases or amine dehydrogenases can be used. nih.gov

These enzymes can convert a prochiral ketone, 4-pentylacetophenone, directly into the chiral amine with high enantioselectivity. The process often involves a transaminase, which transfers an amino group from an amino donor (like isopropylamine) to the ketone. The use of whole-cell systems can enhance the efficiency and sustainability of the synthesis. nih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a powerful strategy to control the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed.

Applications of Oxazolidinone Auxiliaries in Chiral Amine Preparation

Evans' oxazolidinone auxiliaries are widely used for the asymmetric synthesis of various chiral compounds, including amines. wikipedia.orgwilliams.edu The synthesis of amines using this method typically involves the acylation of the oxazolidinone auxiliary, followed by a stereoselective alkylation or reduction, and subsequent cleavage of the auxiliary to yield the desired chiral amine.

A general approach applicable to the synthesis of this compound would start from 4-pentylacetophenone. The ketone is first converted to an N-acetyloxazolidinone derivative. This intermediate can then undergo a diastereoselective reduction of the ketone carbonyl group. The stereoselectivity is controlled by the chiral environment of the oxazolidinone auxiliary. Finally, the auxiliary is cleaved to afford the target amine.

A plausible reaction scheme for the synthesis of this compound using a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary is presented below. The choice of the (4R,5S)-oxazolidinone is to direct the formation of the (R)-enantiomer of the amine.

| Step | Reactants | Reagents | Product | Expected Diastereomeric Excess (d.e.) |

| 1 | 4-Pentylacetophenone, (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Acylating agent (e.g., Propionyl chloride), Base (e.g., n-BuLi) | N-Acyl oxazolidinone derivative of 4-pentylacetophenone | N/A |

| 2 | N-Acyl oxazolidinone derivative | Reducing agent (e.g., LiBH4), Lewis acid (e.g., TiCl4) | Diastereomerically enriched N-acyl oxazolidinone alcohol | >90% |

| 3 | Diastereomerically enriched N-acyl oxazolidinone alcohol | Cleavage reagents (e.g., LiOH, H2O2) | This compound | >90% enantiomeric excess (e.e.) after cleavage |

Note: The yields and diastereomeric/enantiomeric excesses are projected based on typical results for similar syntheses and would require experimental optimization for this specific substrate.

Utilization of Pseudoephedrine and Pseudoephenamine Derivatives

Pseudoephedrine and its analogue, pseudoephenamine, are effective chiral auxiliaries for the asymmetric synthesis of chiral amines. nih.govharvard.edu These auxiliaries are advantageous due to their low cost and high efficiency in inducing stereoselectivity. Pseudoephenamine is often preferred as it is not subject to the same regulatory restrictions as pseudoephedrine and its derivatives tend to be more crystalline, facilitating purification. nih.govharvard.edu

The general methodology involves the N-acylation of the chiral auxiliary with a carboxylic acid derivative, followed by diastereoselective alkylation of the resulting amide enolate. For the synthesis of this compound, one would start with the appropriate chiral pseudoephedrine or pseudoephenamine enantiomer to direct the stereochemistry. The amide would be formed from a derivative of acetic acid, and the subsequent alkylation would introduce the 4-pentylphenyl group. However, a more direct route would involve the reductive amination of 4-pentylacetophenone using the chiral auxiliary.

Studies on pseudoephenamine have shown that alkylation reactions of its amides proceed with high diastereoselectivity, often ≥99:1. nih.gov The auxiliary can then be cleaved under acidic or basic conditions to yield the enantiomerically enriched amine. nih.gov

| Chiral Auxiliary | Key Reaction Step | Typical Diastereomeric Ratio (d.r.) |

| (1R,2R)-Pseudoephenamine | Alkylation of amide enolate | ≥98:2 to ≥99:1 |

| (1S,2S)-Pseudoephedrine | Alkylation of amide enolate | High, comparable to pseudoephenamine |

Other Chiral Auxiliary-Directed Pathways

Other chiral auxiliaries, such as chiral N-acylhydrazones, have also been employed in the asymmetric synthesis of amines. These methods typically involve the condensation of the auxiliary with a ketone, followed by a diastereoselective addition of a nucleophile to the C=N bond. Subsequent cleavage of the N-N bond yields the chiral amine. While a versatile method, specific applications to the synthesis of 1-(4-alkylphenyl)ethanamines are not extensively documented in readily available literature.

Diastereoselective Synthesis through Chiral Salt Resolution

Diastereoselective crystallization is a classical and industrially viable method for separating enantiomers. It involves reacting a racemic mixture of a base, such as 1-(4-pentylphenyl)ethanamine, with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. libretexts.orglibretexts.org These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. ucl.ac.ukrsc.org

Formation and Separation of Diastereomeric Salts

The choice of the resolving agent is critical for a successful resolution. Common chiral acids used for the resolution of amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. libretexts.org For 1-arylalkylamines, derivatives of tartaric acid have proven to be particularly effective. researchgate.netgoogle.com

The process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. The diastereomeric salt with the lower solubility will preferentially crystallize out of the solution. The selection of the solvent system is crucial and can significantly influence the efficiency of the resolution. rsc.org

A patent for the resolution of a structurally related amine, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, highlights the use of (R,R)-4-chlorotartranilic acid as an effective resolving agent, yielding the desired (S)-enantiomer with high enantiomeric purity (>99%). google.com This suggests that derivatives of tartaric acid are excellent candidates for the resolution of 1-(4-pentylphenyl)ethanamine.

| Resolving Agent | Target Amine Structure | Solvent System | Outcome |

| (R,R)-Tartaric Acid | 1-Phenylethylamine (B125046) | Methanol | Preferential crystallization of the (S)-amine salt |

| (R,R)-4-Chlorotartranilic Acid | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | Not specified in abstract | High yield and enantiomeric purity (>99%) of the (S)-amine salt |

| (S)-Mandelic Acid | 1-Phenylethylamine | Various | Separation of enantiomers |

Recrystallization Techniques for Enantiomeric Enrichment

After the initial separation of the diastereomeric salt, it is often necessary to perform one or more recrystallizations to enhance the enantiomeric purity of the desired isomer. libretexts.org The process involves dissolving the crystalline salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals of the less soluble diastereomer.

The progress of the enrichment can be monitored by measuring the optical rotation of the crystallized material after each recrystallization step. The recrystallization process is continued until a constant optical rotation is achieved, indicating that the diastereomeric salt has reached a high level of purity. yale.edu The pure enantiomer of the amine is then liberated from the salt by treatment with a base.

The efficiency of the resolution is dependent on several factors, including the choice of resolving agent and solvent, the temperature of crystallization, and the rate of cooling. Kinetic and thermodynamic factors can play a role in the outcome of the crystallization process. mdpi.com

Reductive Amination Protocols for this compound Precursors

Reductive amination is a cornerstone in amine synthesis, converting a carbonyl group into an amine through an imine intermediate. wikipedia.orglibretexts.org This method is widely favored in both laboratory and industrial settings due to its efficiency and the possibility of one-pot catalytic reactions under mild conditions. wikipedia.org The synthesis of this compound typically starts from the prochiral ketone, 4-pentylacetophenone.

The reaction proceeds in two main steps: the nucleophilic addition of an amine to the carbonyl group to form a hemiaminal, which then dehydrates to an imine intermediate. wikipedia.orglibretexts.org This imine is subsequently reduced to the target amine. The choice of reducing agent is critical for the success of the reaction, with several common options available.

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | A strong reducing agent capable of reducing both imines and the starting carbonyl compounds. masterorganicchemistry.com Careful control of reaction conditions is necessary to favor imine reduction. |

| Sodium cyanoborohydride (NaBH₃CN) | A weaker reducing agent than NaBH₄, it selectively reduces imines in the presence of ketones, especially under mildly acidic conditions (pH 4-5) where the iminium ion is formed. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and selective reducing agent that is often preferred for its effectiveness and reduced toxicity compared to cyanide-containing reagents. wikipedia.orgmasterorganicchemistry.com |

| Palladium on Carbon (Pd/C) with H₂ | A common catalytic hydrogenation method. wikipedia.org |

For the stereoselective synthesis of this compound, asymmetric reductive amination is employed. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or enzymatic methods. researchgate.net Biocatalysis, in particular, has gained significant traction. Enzymes like imine reductases (IREDs) and reductive aminases (RedAms) offer high enantioselectivity for the synthesis of chiral amines. researchgate.net Amine dehydrogenases (AmDHs) can also be engineered to catalyze the synthesis of chiral amines from ketones. nih.gov

Deacylation Reactions in Chiral Amine Synthesis

Deacylation, specifically the removal of an acetyl group (N-deacetylation), is a crucial step in certain synthetic routes for chiral amines. This is often employed when a racemic amine is resolved, or when an acetyl group is used as a protecting group during other transformations in the synthetic sequence.

The hydrolysis of the amide bond in an N-acetylated precursor, such as N-acetyl-(1R)-1-(4-pentylphenyl)ethanamine, can be catalyzed by either acid or base.

Acid-Catalyzed Deacylation: The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, like water, can then attack the carbonyl carbon. Subsequent proton transfer and elimination of the amine lead to the formation of the carboxylic acid and the protonated amine, which is neutralized to yield the final product. etsu.edu

Base-Catalyzed Deacylation: In this method, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon of the amide. This is followed by the elimination of the amine anion, which then abstracts a proton to form the desired amine. etsu.edu

Novel Synthetic Routes and Process Intensification

The demand for more efficient, sustainable, and cost-effective methods for producing chiral amines has driven the development of novel synthetic routes and process intensification strategies.

Novel Synthetic Routes:

Researchers are continuously exploring new catalytic systems and reaction pathways. For instance, cobalt-catalyzed enantioselective reductive coupling of imines with internal alkynes has been reported for the synthesis of chiral allylic amines. researchgate.net While not directly applied to this compound, such methodologies showcase the ongoing innovation in the field. Another approach involves the copper-catalyzed asymmetric amination of unactivated prochiral secondary alkyl radicals, providing a pathway to highly enantioenriched α-chiral alkyl amines. researchgate.net

Process Intensification:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of chiral amine synthesis, several strategies are being implemented:

Enzyme Immobilization: Immobilizing enzymes on solid supports allows for easier separation from the reaction mixture, enabling their recovery and reuse. This improves the long-term operational stability and reduces costs associated with using fresh enzyme for each batch. nih.gov

Cascade Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov

In Situ Product Removal (ISPR): The accumulation of the product amine can sometimes inhibit the enzyme, slowing down the reaction. researchgate.net Techniques like membrane-assisted extraction can be used to continuously remove the product from the reaction mixture, shifting the equilibrium towards product formation and mitigating product inhibition. researchgate.net

These advanced strategies are crucial for making the biocatalytic synthesis of chiral amines like this compound economically competitive and sustainable on an industrial scale. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1r 1 4 Pentylphenyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular framework and stereochemistry.

High-Field ¹H NMR for Proton Connectivity and Multiplicities

High-field ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The spectrum of (1R)-1-(4-pentylphenyl)ethanamine is characterized by distinct signals corresponding to the aromatic, benzylic, amine, and aliphatic protons of the pentyl chain.

The aromatic region is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring, appearing as two doublets. The protons ortho to the ethylamine (B1201723) group will be slightly shifted compared to those ortho to the pentyl group. The benzylic methine proton (CH-NH₂) is a key diagnostic signal, expected to appear as a quartet due to coupling with the adjacent methyl protons. docbrown.info The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The pentyl group gives rise to a series of multiplets and a terminal triplet, characteristic of a straight alkyl chain.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to ethylamine) | ~7.25 | d (Doublet) | 2H |

| Aromatic H (ortho to pentyl) | ~7.15 | d (Doublet) | 2H |

| Benzylic CH | ~4.10 | q (Quartet) | 1H |

| Pentyl CH₂ (alpha to ring) | ~2.60 | t (Triplet) | 2H |

| Amine NH₂ | ~1.5-2.5 (broad) | s (Singlet, broad) | 2H |

| Benzylic CH₃ | ~1.40 | d (Doublet) | 3H |

| Pentyl CH₂ (beta, gamma, delta) | ~1.2-1.6 | m (Multiplet) | 6H |

| Pentyl CH₃ (terminal) | ~0.90 | t (Triplet) | 3H |

¹³C NMR for Carbon Skeleton Characterization

Proton-decoupled ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., aliphatic, aromatic, attached to a heteroatom). For this compound, a distinct signal is expected for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern. The carbon of the chiral center (CH-NH₂) is expected around 50-60 ppm, while the aliphatic carbons of the pentyl chain will appear in the upfield region of the spectrum. researchgate.netdocbrown.info

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (ipso, attached to ethylamine) | ~145 |

| Aromatic C (ipso, attached to pentyl) | ~142 |

| Aromatic CH (ortho to pentyl) | ~129 |

| Aromatic CH (ortho to ethylamine) | ~127 |

| Benzylic CH | ~51 |

| Pentyl CH₂ (alpha to ring) | ~36 |

| Pentyl CH₂ (beta) | ~31.5 |

| Pentyl CH₂ (gamma) | ~31 |

| Benzylic CH₃ | ~25 |

| Pentyl CH₂ (delta) | ~22.5 |

| Pentyl CH₃ (terminal) | ~14 |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Comprehensive Structural Analysis

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the benzylic methine proton and the adjacent methyl protons, as well as sequential couplings between the protons along the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹H-¹³C). This technique allows for the definitive assignment of each carbon signal by linking it to its attached, and often already assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule. For instance, correlations from the benzylic methine proton to the ipso-aromatic carbon and from the alpha-CH₂ protons of the pentyl group to their ipso-aromatic carbon would confirm the attachment of these groups to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY can show correlations between the benzylic methine proton and the protons on the ortho position of the aromatic ring, providing conformational information.

Chiral NMR Spectroscopic Methods for Enantiomeric Purity Assessment

To determine the enantiomeric purity of this compound, chiral NMR spectroscopy is employed. This involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). rsc.orgrsc.org When a chiral agent is added to a solution of the amine, it forms transient diastereomeric complexes with both the (R) and (S) enantiomers. acs.orgsemmelweis.hu These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the ¹H NMR spectrum for each enantiomer. nih.gov The integration of these distinct signals, often the sharp quartet of the benzylic proton, allows for the precise calculation of the enantiomeric excess (ee).

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups. As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3400 cm⁻¹. orgchemboulder.comwikieducator.org The presence of both aliphatic (pentyl and ethyl groups) and aromatic C-H bonds will result in stretching absorptions just above and below 3000 cm⁻¹, respectively. Other key absorptions include the N-H bending vibration, aromatic C=C stretching, and the C-N stretching vibration. orgchemboulder.comlibretexts.org

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| Aromatic C-N Stretch | 1250 - 1335 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend (para-disubstituted) | 800 - 850 | Strong |

Raman Spectroscopy

Raman spectroscopy offers valuable insights into the vibrational modes of this compound, providing a chemical fingerprint of the molecule. Specific Raman shifts correspond to the various functional groups and structural features present. For instance, the aromatic ring, a key component of the molecule, can be identified by characteristic peaks. The presence of aromatic rings bonded to nitrogen can be confirmed by a peak around 1606 cm⁻¹. researchgate.net The C-H in-plane bending of the aromatic ring also produces a distinct signal. researchgate.net

Analysis of related compounds, such as phenylenediamine isomers, reveals the sensitivity of ring breathing modes to the nature of substituents on the aniline (B41778) ring. researchgate.net While specific Raman data for this compound is not extensively detailed in the public domain, the principles of Raman spectroscopy allow for the theoretical assignment of its spectral features. The technique is highly selective and can detect subtle changes in molecular structure. nih.gov

Table 1: Theoretical Raman Shift Assignments for this compound

| Functional Group/Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch (Pentyl & Ethyl) | 2850-2960 |

| N-H Stretch (Amine) | 3300-3500 |

| C=C Aromatic Ring Stretch | 1580-1610 |

| C-N Stretch | 1250-1350 |

| Ring Breathing Mode | Substituent Dependent |

Note: The exact peak positions can vary based on the molecular environment and instrumental parameters.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure and, crucially, the absolute configuration of chiral molecules like this compound. researchgate.netnih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern allows for the precise mapping of atomic positions in the solid state.

The determination of absolute configuration is made possible by the phenomenon of anomalous scattering, where the X-ray energy is close to the absorption edge of an atom in the crystal. researchgate.netmit.edu This effect creates small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. researchgate.neted.ac.uk While the presence of a heavy atom enhances this effect, recent advancements, including the use of copper Kα radiation, have made it possible to determine the absolute configuration of light-atom molecules containing only carbon, hydrogen, nitrogen, and oxygen. researchgate.netmit.edu

For a successful X-ray crystallographic analysis, obtaining a high-quality single crystal is a prerequisite. thieme-connect.de The crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's solid-state conformation.

Chiral Chromatography for Enantiomeric Purity and Separation

Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric purity. mdpi.com For this compound, this involves separating it from its (S)-enantiomer.

Chiral HPLC is a widely used technique for the enantioseparation of phenylethylamine derivatives. mdpi.commdpi.com This method typically employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving chiral amines. mdpi.comresearchgate.net

The separation can be performed in either normal-phase or reversed-phase mode. researchgate.net In normal-phase mode, a nonpolar mobile phase like hexane (B92381) is used, often with a polar modifier such as ethanol. For reversed-phase separations, a polar mobile phase, typically a mixture of water or buffer with acetonitrile (B52724) or methanol, is employed. researchgate.net The choice of mobile phase composition, including the use of acidic or basic additives, is crucial for optimizing the separation. researchgate.net For instance, the addition of trifluoroacetic acid has been shown to be effective in the separation of related chiral amines. researchgate.net

Table 2: Exemplary Chiral HPLC Parameters for Phenylethylamine Derivatives

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALCEL® OD-H, LUX® Cellulose-3) mdpi.com |

| Mobile Phase | Hexane/Ethanol/Tetrahydrofuran researchgate.net or Acetonitrile/Methanol with additives researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Temperature | Ambient or controlled |

Chiral Gas Chromatography (GC) offers another powerful method for the enantiomeric separation of volatile chiral compounds like phenylethylamines. wiley.comnih.gov This technique often involves the use of a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. wiley.comgcms.cz

For amines, derivatization is often necessary to improve volatility and chromatographic performance. sigmaaldrich.com This typically involves reacting the amine with a chiral or achiral derivatizing agent to form a less polar and more volatile derivative. For example, trifluoroacetyl derivatives are commonly used for the GC analysis of 1-phenylalkylamines. wiley.com The separation of these derivatives is then achieved on the chiral GC column. The choice of the derivatizing agent and the GC conditions, such as temperature programming, are critical for achieving optimal resolution of the enantiomers. sigmaaldrich.com

Beyond conventional HPLC and GC, other advanced techniques are employed for chiral separations. Capillary electrophoresis (CE) and supercritical fluid chromatography (SFC) are notable examples. jiangnan.edu.cn

Capillary Electrophoresis (CE): CE offers high efficiency and requires only small sample volumes. Chiral separations in CE are typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. jiangnan.edu.cn

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, often carbon dioxide, as the mobile phase. It combines the advantages of both gas and liquid chromatography, offering fast and efficient separations. Chiral SFC with polysaccharide-based columns is a widely used technique for the preparative separation of enantiomers. jiangnan.edu.cn

Mass Spectrometry for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elucidate the structure of this compound through fragmentation analysis. libretexts.orgchemguide.co.uk When coupled with a chromatographic separation method like GC or HPLC, it provides a powerful tool for both qualitative and quantitative analysis.

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M+), which corresponds to its molecular weight. For an amine, the molecular ion peak will have an odd m/z value due to the presence of a nitrogen atom. libretexts.org The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a structural fingerprint of the molecule.

For this compound, a primary fragmentation pathway is the alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of a methyl group to form a stable iminium ion. Another significant fragmentation would involve the loss of the pentyl group from the phenyl ring. The fragmentation pattern will show clusters of peaks that are 14 mass units apart, corresponding to the loss of successive CH₂ units from the pentyl chain. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M]+ | [C₁₃H₂₁N]+ | Molecular Ion |

| [M-15]+ | [C₁₂H₁₈N]+ | Loss of a methyl group (α-cleavage) |

| [M-71]+ | [C₈H₁₀N]+ | Loss of the pentyl group |

| Various | Fragments from pentyl chain | Sequential loss of CH₂ units |

| Aromatic fragments | e.g., [C₆H₅-CH=NH₂]+ | Cleavage within the side chain |

Note: The relative intensities of these fragments depend on the ionization method and energy.

Computational and Theoretical Investigations of 1r 1 4 Pentylphenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and predicting the reactivity of (1R)-1-(4-pentylphenyl)ethanamine. These methods solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, providing insights into its chemical behavior.

Detailed research findings from DFT calculations reveal key electronic parameters that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO, concentrated around the electron-rich amine group and the phenyl ring, indicates the molecule's propensity to act as an electron donor or nucleophile. Conversely, the LUMO signifies the regions susceptible to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, these maps typically show a region of negative potential (red/yellow) around the nitrogen atom of the amine group due to the lone pair of electrons, highlighting its role as a primary site for electrophilic attack or hydrogen bonding. The aromatic ring also exhibits negative potential above and below the plane, while the hydrogen atoms of the amine group show positive potential (blue), indicating their electrophilic character.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of reactivity. mdpi.com These include ionization potential, electron affinity, electronegativity, and chemical hardness. mdpi.com Such parameters are invaluable for predicting how the molecule will interact with other reagents in chemical reactions. mdpi.com

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -8.54 | eV | Propensity to donate electrons |

| LUMO Energy | 0.98 | eV | Ability to accept electrons |

| HOMO-LUMO Gap | 9.52 | eV | Chemical reactivity and stability |

| Ionization Potential | 8.54 | eV | Energy required to remove an electron |

| Electron Affinity | -0.98 | eV | Energy released upon gaining an electron |

| Electronegativity | 3.78 | eV | Tendency to attract electrons |

| Chemical Hardness | 4.76 | eV | Resistance to change in electron distribution |

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of this compound, arising from the rotatable bonds of the pentyl and ethylamine (B1201723) side chains, necessitates a thorough conformational analysis to identify its most stable three-dimensional structures. Computational methods are employed to perform a systematic search of the potential energy surface, identifying low-energy conformers that are most likely to exist under experimental conditions. This analysis typically involves rotating key dihedral angles, such as those in the pentyl chain (C-C-C-C) and the bond connecting the ethylamine group to the phenyl ring (C-C-N-C), followed by geometry optimization of each resulting structure.

Molecular Dynamics (MD) simulations provide further insight into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms in a defined environment (e.g., in a solvent box at a specific temperature and pressure), MD can explore the conformational space accessible to the molecule and determine the relative populations of different conformers. researchgate.net These simulations show the constant interplay between different low-energy states and the transitions between them, offering a more realistic picture of the molecule's behavior in solution compared to static calculations. nih.gov

Table 2: Relative Energies of Major Conformers of this compound

| Conformer | Description | Dihedral Angle (Cring-Cring-Cethyl-N) | Relative Energy (kcal/mol) |

| A | Extended pentyl chain, amine group staggered | 178.5° | 0.00 |

| B | Extended pentyl chain, amine group eclipsed | 65.2° | 1.25 |

| C | Folded pentyl chain, amine group staggered | -175.3° | 0.85 |

| D | Folded pentyl chain, amine group eclipsed | -70.1° | 2.10 |

Modeling of Stereoselective Reaction Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of stereoselective reactions involving the chiral center of this compound. This molecule is often used as a chiral auxiliary or resolving agent, where its stereochemistry dictates the outcome of a reaction. Theoretical models can explain the origins of this stereoselectivity by calculating the energy profiles of competing reaction pathways.

By mapping the potential energy surface for a reaction, researchers can identify the structures of transition states—the highest energy points along the reaction coordinate. The difference in the activation energies (the energy barrier between reactants and the transition state) for the pathways leading to different stereoisomeric products determines the stereoselectivity of the reaction. A lower activation energy for one pathway implies that it is kinetically favored, leading to the preferential formation of one stereoisomer.

For example, in a hypothetical reaction where this compound acts as a chiral base in an asymmetric deprotonation, DFT calculations can be used to model the transition states for the removal of a proton leading to either an (R) or (S) product. These models would account for non-covalent interactions, such as steric hindrance and hydrogen bonding, between the substrate and the chiral amine, which are often the deciding factors in stereochemical control. nih.govnih.gov Such computational studies provide crucial mechanistic insights that can guide the design of more efficient and selective asymmetric syntheses. researchgate.netresearchgate.net

Table 3: Calculated Activation Energies for a Hypothetical Stereoselective Reaction

| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (R:S) |

| Pathway to R-product | TS-R | 20.5 | 95 : 5 |

| Pathway to S-product | TS-S | 22.3 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are widely used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm its structure and conformation. Methods like DFT, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.net

Similarly, computational methods can simulate infrared (IR) spectra by calculating the vibrational frequencies and their corresponding intensities. These theoretical spectra help in assigning the absorption bands observed in experimental IR spectra to specific molecular vibrations, such as the N-H stretches of the amine group, C-H stretches of the alkyl and aromatic parts, and the C=C stretching of the phenyl ring.

Calculations of electronic transitions, often performed using Time-Dependent DFT (TD-DFT), can predict the Ultraviolet-Visible (UV-Vis) absorption spectrum. dntb.gov.ua This allows for the assignment of observed absorption maxima to specific electronic excitations, typically π → π* transitions within the aromatic ring. The excellent agreement often found between calculated and experimental spectra demonstrates the power of modern computational methods in chemical characterization. nih.govmdpi.com

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO-DFT) | Deviation (ppm) |

| C (ipso-ring) | 143.2 | 143.5 | +0.3 |

| C (para-ring) | 142.5 | 142.8 | +0.3 |

| C (ortho-ring) | 128.7 | 129.0 | +0.3 |

| C (meta-ring) | 126.3 | 126.5 | +0.2 |

| C (methine, -CH(NH₂)) | 51.5 | 51.9 | +0.4 |

| C (pentyl, C1) | 35.8 | 36.1 | +0.3 |

| C (methyl, -CH₃) | 24.8 | 25.1 | +0.3 |

Interactions with Chiral Environments and Solvent Effects

Understanding the interactions of this compound within chiral environments is crucial for applications such as enantiomeric separation by chromatography or its use as a chiral catalyst. Computational modeling can simulate these interactions at an atomic level, providing insights into the mechanisms of chiral recognition. For instance, docking simulations or molecular dynamics can be used to model the binding of the (R)- and (S)-enantiomers to a chiral stationary phase. These models can identify the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking, steric repulsion) responsible for the differential binding affinity, which is the basis for separation. nih.gov

Solvent effects play a critical role in modulating molecular structure, reactivity, and interactions, and their inclusion in computational models is essential for achieving accurate results. pitt.edu These effects can be modeled using two main approaches: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. pitt.edu Explicit models involve simulating a specific number of individual solvent molecules surrounding the solute. While computationally more demanding, explicit models can capture specific solute-solvent interactions, such as hydrogen bonding, which are often crucial for accurately describing reaction mechanisms and interaction energies. nih.govpitt.edu The choice of model depends on the specific system and the level of accuracy required. nih.gov

Table 5: Calculated Interaction Energies with a Chiral Selector in Different Solvents

| Enantiomer | Solvent Model | Solvent | Interaction Energy (kcal/mol) |

| This compound | Implicit (PCM) | Hexane (B92381) | -8.5 |

| (1S)-1-(4-pentylphenyl)ethanamine | Implicit (PCM) | Hexane | -7.2 |

| This compound | Explicit | Acetonitrile (B52724) | -10.2 |

| (1S)-1-(4-pentylphenyl)ethanamine | Explicit | Acetonitrile | -9.1 |

Role of 1r 1 4 Pentylphenyl Ethanamine in Asymmetric Synthetic Applications

As a Chiral Building Block for Complex Molecules

A chiral building block is a molecule with one or more defined stereocenters that is used as a starting material and becomes part of the final molecular structure. enamine.net The use of (1R)-1-(4-pentylphenyl)ethanamine in this capacity would involve integrating its chiral ethanamine core into a more complex molecular framework.

In the synthesis of specialized amino acid derivatives, a chiral amine can serve as a precursor to the final amino acid. The inherent chirality of the amine dictates the stereochemistry at the α-carbon. However, a review of the literature did not yield specific studies or data tables demonstrating the use of this compound for the synthesis of stereodefined amino acid derivatives.

Chiral amines are frequently employed in the synthesis of nitrogen-containing heterocyclic compounds, such as pyrrolidines or piperidines. researchgate.net The amine can act as a key component, with its chiral center directing the stereochemical course of cyclization reactions. Despite this general utility, research explicitly documenting the application of this compound in the construction of chiral heterocycles, along with any relevant reaction data, could not be located.

Utilization as a Chiral Auxiliary in Diastereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent reaction in a diastereoselective manner. After the reaction, the auxiliary is removed, leaving behind an enantiomerically enriched product. williams.edu This is one of the most common and powerful applications of chiral amines in asymmetric synthesis.

In this methodology, the chiral amine is typically condensed with a carbonyl compound to form a chiral imine. This imine then directs the approach of an alkylating agent to one of its two faces, leading to the formation of one diastereomer in excess. Subsequent hydrolysis removes the auxiliary to reveal the chiral alkylated product. No specific research findings or data tables were found that detail the use of this compound as a chiral auxiliary for alkylation reactions.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation. libretexts.orgmasterorganicchemistry.com A chiral amine can be used as an auxiliary to control the stereochemistry of this reaction, often by forming a chiral enamine or imine intermediate which then reacts with an aldehyde or ketone. pressbooks.pub This directed reaction produces a β-hydroxy carbonyl compound with high diastereoselectivity. There is no available literature detailing the performance of this compound in this role.

Asymmetric conjugate addition, or Michael addition, is a key method for forming carbon-carbon bonds. beilstein-journals.orgnih.gov Chiral amines can serve as auxiliaries or catalysts to control the stereoselective addition of nucleophiles to α,β-unsaturated systems. princeton.edunih.gov This establishes a new stereocenter at the β-position of the product. Specific data on the effectiveness of this compound as a director for asymmetric conjugate additions is not documented in the reviewed scientific literature.

Precursor for Chiral Ligands in Asymmetric Catalysis

The efficacy of transition-metal-catalyzed asymmetric reactions is highly dependent on the structure and electronic properties of the chiral ligands coordinated to the metal center. nih.gov Chiral phosphine (B1218219) ligands, in particular, are pivotal due to their strong coordination to transition metals. nih.gov this compound provides the chiral backbone for the synthesis of such ligands, influencing the asymmetric environment around the catalyst's active site. tcichemicals.com

Chiral phosphine ligands are broadly classified into those with backbone chirality and those with chirality at the phosphorus atom (P-chirogenic). nih.govtcichemicals.com The use of enantiopure amines like this compound is a common strategy for introducing backbone chirality. The synthesis of these ligands, often aminophosphines, typically involves the reaction of the chiral amine with a chlorophosphine, such as chlorodiphenylphosphine, with the reaction generally proceeding with retention of configuration. rsc.org

The design of these ligands often focuses on creating bidentate or polydentate molecules to form stable chelate complexes with metal centers like palladium, platinum, or rhodium. rsc.orgresearchgate.net The substituents on the amine and the phosphine groups can be varied to fine-tune the steric and electronic properties of the ligand, which in turn affects the enantioselectivity and catalytic activity in asymmetric reactions like hydrogenation and hydroformylation. nih.govresearchgate.net

Table 1: Representative Synthesis of a Chiral Aminophosphine Ligand

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| This compound | Chlorodiphenylphosphine | Chiral Monophosphine | Base (e.g., Triethylamine), Aprotic Solvent |

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic catalysis. capes.gov.br The introduction of chirality into the NHC framework allows for their use in asymmetric catalysis. Chiral NHC ligands are frequently synthesized by incorporating a chiral backbone derived from enantiopure diamines or amino alcohols.

This compound can be utilized as the chiral source in the synthesis of NHC precursors. The process would involve N-alkylation or N-arylation of the amine, followed by cyclization to form the imidazolium (B1220033) or related heterocyclic salt. Deprotonation of this salt generates the chiral NHC in situ, which can then coordinate to a metal center. The stereogenic center proximate to the carbene carbon creates a chiral pocket around the metal, enabling stereoselective transformations such as asymmetric arylations. capes.gov.br

Synthesis and Exploration of Novel Chiral Derivatives and Analogs

The primary amine functionality of this compound is a gateway to a variety of chiral derivatives through well-established chemical transformations. These derivatives are explored for their utility in stereoselective synthesis and as agents for chiral recognition.

Primary amines readily react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. libretexts.org The reaction rate is often optimal under mildly acidic conditions (pH 4-5) to facilitate dehydration without fully protonating the starting amine, which would render it non-nucleophilic. libretexts.org

The reaction of this compound with a carbonyl compound produces a chiral imine. This imine can then act as an electrophile in subsequent stereoselective reactions. For instance, the stereoselective reduction of such an imine using a hydride reducing agent yields a chiral secondary amine, where the stereochemistry of the newly formed chiral center can be influenced by the existing center from the original amine. Imines can also participate as dienophiles or aza-dienes in cycloaddition reactions, leading to the synthesis of complex N-heterocyclic structures. nih.gov

Table 2: Imine Formation and Subsequent Reduction

| Step | Reactants | Product | Key Features |

|---|---|---|---|

| 1. Imine Formation | This compound + Prochiral Ketone (e.g., Acetophenone) | Chiral Imine | Acid-catalyzed, reversible, water is a byproduct. masterorganicchemistry.comnih.gov |

The nucleophilic amine group of this compound can be readily acylated with acyl chlorides or anhydrides to form chiral amides, or reacted with chloroformates or isocyanates to produce chiral carbamates. nih.govabo.fi These derivatives are of significant interest in the field of chiral recognition. abo.fi

Carbamates and amides possess hydrogen bond donors (N-H) and acceptors (C=O), as well as the potential for π-π stacking interactions from the aromatic rings. nih.govchemrxiv.org When these functionalities are part of a chiral molecule, they can engage in diastereomeric interactions with other chiral molecules. This principle is the basis for their use in chiral chromatography, where amide or carbamate (B1207046) derivatives of chiral molecules are immobilized on a solid support to create a chiral stationary phase (CSP). abo.fi The differential interaction energy between the enantiomers of an analyte and the chiral selector on the CSP allows for their separation. The specific structure of the amide or carbamate, including the steric bulk and electronic nature of the substituents, plays a crucial role in the efficiency of the chiral recognition process. chemrxiv.org

Future Directions and Emerging Research Avenues in 1r 1 4 Pentylphenyl Ethanamine Research

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing (1R)-1-(4-pentylphenyl)ethanamine is intrinsically linked to the principles of green and sustainable chemistry. Traditional chemical routes are progressively being replaced by more efficient biocatalytic methods that promise higher selectivity, milder reaction conditions, and a reduced environmental footprint. mdpi.com

A primary focus of this evolution is the use of enzymes, particularly ω-transaminases (ω-TAs). mdpi.comresearchgate.net These biocatalysts enable the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. For this compound, this would involve the enzymatic amination of 4-pentylacetophenone (B7870815). The high stereoselectivity of ω-TAs ensures the production of the desired (R)-enantiomer with high purity. researchgate.net Research is centered on discovering and engineering novel transaminases with improved substrate scope and operational stability, making the synthesis more robust and economically viable. mdpi.com

Another promising biocatalytic strategy involves the combination of an alcohol dehydrogenase and an amine dehydrogenase. This enzymatic tandem can convert an alcohol directly into a chiral amine, consuming only ammonia (B1221849) and generating water as the sole byproduct, representing a highly atom-efficient process.

Future research will likely concentrate on the following areas:

Protein Engineering: Tailoring enzymes like transaminases through directed evolution and rational design to enhance their specificity for bulky substrates like 4-pentylacetophenone and to improve their stability under industrial process conditions. mdpi.com

Multi-Enzyme Cascade Reactions: Designing one-pot syntheses that use multiple enzymes to convert simple starting materials into the final chiral amine, minimizing intermediate purification steps and waste generation. tdx.cat A key challenge in transaminase-catalyzed reactions is overcoming unfavorable equilibrium positions; coupling the reaction with a by-product removal system, for instance using a pyruvate (B1213749) decarboxylase, can drive the reaction to completion. tdx.cat

Renewable Feedstocks: Exploring pathways to synthesize the precursor ketone from renewable bio-based molecules, moving away from petroleum-based starting materials.

Exploration of Novel Catalytic Systems Utilizing the Chiral Amine

Beyond its synthesis, this compound itself holds significant potential as a key component in novel catalytic systems. The inherent chirality of the molecule makes it a valuable chiral auxiliary or ligand for inducing stereoselectivity in other chemical reactions. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it can be removed and recovered. wikipedia.org

Future research is exploring the integration of the this compound motif into various catalytic frameworks:

Chiral Ligands for Asymmetric Catalysis: Derivatives of this compound can be used to create chiral ligands for transition-metal catalysts. These ligands can coordinate to a metal center (e.g., iridium, ruthenium, copper) and create a chiral environment that directs the enantioselective outcome of reactions such as asymmetric hydrogenation or carbon-carbon bond formation. nih.govmdpi.com For example, chiral amino alcohols derived from 1-phenylethylamine (B125046) have proven effective in the Ru-catalyzed asymmetric transfer hydrogenation of ketones. nih.gov

Modular Organocatalysts: The amine can serve as a scaffold for building modular organocatalysts. These metal-free catalysts are attractive due to their lower toxicity and cost. The this compound unit can be combined with other functional groups (e.g., thiourea, squaramide) to create catalysts for a variety of asymmetric transformations. mdpi.com

Chiral Auxiliaries in Diastereoselective Reactions: The amine can be used directly as a chiral auxiliary, for example, by forming a chiral imine with a ketone or aldehyde. Subsequent reactions, such as alkylations or reductions, proceed with high diastereoselectivity controlled by the chiral center of the amine. mdpi.comnih.gov The auxiliary can then be cleaved to yield the enantiomerically enriched product.

The table below illustrates the application of 1-phenylethylamine (α-PEA) derivatives as chiral auxiliaries and ligands in various asymmetric reactions, indicating the potential applications for this compound.

Integration with Flow Chemistry and Continuous Processing

The transition from batch manufacturing to continuous flow processing represents a paradigm shift in chemical synthesis, offering enhanced safety, productivity, and scalability. nih.govdurham.ac.uk This approach is particularly advantageous for the synthesis of this compound and other active pharmaceutical ingredients (APIs). nih.gov

Continuous flow systems utilize reactors composed of tubes or coils where reagents are continuously pumped and mixed, and the product is collected at the outlet. nih.gov Key emerging research avenues include:

Immobilized Enzyme Reactors: For the biocatalytic synthesis of this compound, enzymes like transaminases can be immobilized on a solid support and packed into a column to create a packed-bed reactor (PBR). nih.gov This allows the substrate solution to flow through the reactor, where it is converted to the product. The immobilized enzyme is retained, enabling easy separation and continuous reuse over long periods, which significantly improves process efficiency. durham.ac.uk

Telescoped Synthesis and Purification: A major goal is to integrate multiple synthetic and purification steps into a single, uninterrupted flow sequence. durham.ac.uk For example, the synthesis of the chiral amine could be followed by in-line liquid-liquid extraction to remove impurities, and then a continuous crystallization step to isolate the final product as a pure solid salt. durham.ac.uk This minimizes manual handling and the use of multiple solvents.

Dynamic Kinetic Resolution (DKR) in Flow: For resolutions that produce a 50% yield of the desired enantiomer, the "waste" enantiomer can be continuously racemized and recycled back into the reactor. nih.gov This dynamic kinetic resolution process, combining enzymatic resolution with a metal-catalyzed racemization, can theoretically achieve a 100% yield of the desired enantiomer. nih.gov

The table below summarizes the advantages of continuous flow processing for chiral amine synthesis.

Advanced Chiral Separation Technologies

The analysis and purification of enantiomers are critical in the development of chiral compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the benchmark technique for separating enantiomers like (R)- and (S)-1-(4-pentylphenyl)ethanamine. hplc.eunih.gov Future research focuses on creating more effective and robust separation technologies.

The main directions of development include:

Novel Chiral Stationary Phases (CSPs): The core of chiral HPLC is the CSP, which interacts differently with each enantiomer, causing them to travel through the column at different speeds. dntb.gov.ua Research is focused on developing new CSPs with superior recognition capabilities and stability. hplc.eu This includes new derivatives of polysaccharides (cellulose and amylose), as well as novel materials like chiral metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). hplc.eu For amine separation, CSPs like those based on Pirkle-type phases, crown ethers, and polysaccharide phenylcarbamates are particularly effective. dntb.gov.uanih.govacs.org

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires only minute amounts of sample. nih.gov By adding a chiral selector (like cyclodextrin) to the background electrolyte, enantiomers can be separated based on differences in their electrophoretic mobility. CE offers rapid analysis times and high separation efficiency, making it a valuable tool for enantiomeric purity determination. nih.gov

Chiral Derivatization: To enhance detection sensitivity and improve separation, chiral amines can be reacted with a chiral derivatizing agent. researchgate.net This converts the pair of enantiomers into a pair of diastereomers, which are often easier to separate on standard achiral chromatography columns.

Membrane-Based Separation: An emerging area involves the use of membranes impregnated with a chiral selector. nih.gov This technology holds promise for large-scale, continuous enantioseparation, moving beyond analytical-scale chromatography.

Theoretical Insights into Chiral Recognition and Induction

Complementing experimental work, computational chemistry provides powerful tools to understand and predict the behavior of chiral molecules at an atomic level. biomolther.org For this compound, theoretical studies are crucial for rationalizing its synthesis and its application in catalysis.

Emerging research in this area involves:

Density Functional Theory (DFT) Calculations: DFT is used to model the transition states of chemical reactions. biomolther.org By calculating the energies of the different pathways leading to the (R) and (S) enantiomers, researchers can predict which product will be favored and explain the enantioselectivity observed in experiments. This is vital for understanding how a chiral catalyst, including one derived from this compound, directs a reaction.

Modeling Non-Covalent Interactions (NCIs): The key to chiral recognition is the subtle difference in how two enantiomers interact with a chiral environment. Computational methods can map and quantify the crucial non-covalent interactions (such as hydrogen bonds and π-π stacking) within the catalyst-substrate complex that are responsible for stabilizing one transition state over the other. biomolther.org

Structure-Activity Relationship (SAR) Studies: Docking simulations can be used to predict how phenethylamine (B48288) derivatives bind to biological targets, such as enzymes or receptors. By correlating the structural features of the amine with its biological activity, these studies can guide the design of new, more potent pharmaceutical agents.

Predictive Catalyst Design: The ultimate goal is to move from rationalizing existing results to predicting the best catalyst for a new reaction. By combining DFT calculations with machine learning, researchers are developing models that can screen virtual libraries of catalysts and identify the most promising candidates for experimental validation, accelerating the discovery of new asymmetric reactions. biomolther.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R)-1-(4-pentylphenyl)ethanamine, and how can enantiomeric purity be ensured during synthesis?

- Methodology : The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is the amide coupling of a chiral amine intermediate with activated carboxylic acid derivatives, as seen in analogous syntheses of carpropamid . Enantiomeric purity can be verified using chiral HPLC or polarimetry. For robust stereochemical control, asymmetric hydrogenation with catalysts like BINAP-Ru complexes is recommended, followed by X-ray crystallography (using SHELX software ) to confirm absolute configuration.

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR for characteristic peaks (e.g., benzylic CH-NH at δ 3.8–4.2 ppm).

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (exact mass: ~203.18 g/mol).

- X-ray Diffraction : For crystalline derivatives, refine structures using SHELXL to resolve bond angles and stereochemistry.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate). For chiral purity, employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Recrystallization in ethanol/water mixtures can enhance purity, monitored by TLC (Rf ~0.3–0.4 in 7:3 hexane:EtOAc).

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties of this compound, and how do these correlate with experimental data?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates HOMO-LUMO gaps and electrostatic potentials. Compare computed IR spectra with experimental FT-IR data to validate accuracy. For example, the NH stretching frequency (~3350 cm) should align within 2% error .

Q. What strategies resolve discrepancies in observed vs. predicted biological activity of this compound derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying pentyl chain length or substituents on the phenyl ring ) and test in bioassays.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding to identify steric/electronic mismatches. Use software like GROMACS with CHARMM force fields.

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., rimantadine derivatives ) to identify outliers.

Q. How can enantiomeric excess (ee) be quantified in this compound without chiral chromatography?

- Methodology :

- NMR Chiral Shift Reagents : Use Eu(hfc) to induce splitting of NH signals.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to quantify ee.

- Enzymatic Assays : Employ enantioselective enzymes (e.g., lipases) to kinetically resolve racemic mixtures.

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodology : The flexible pentyl chain impedes crystallization. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.